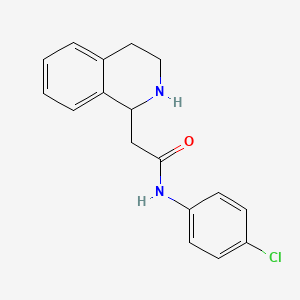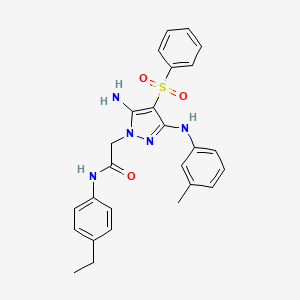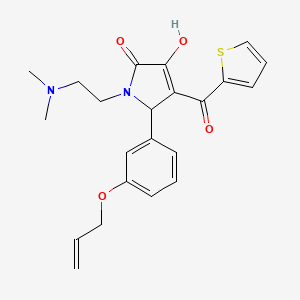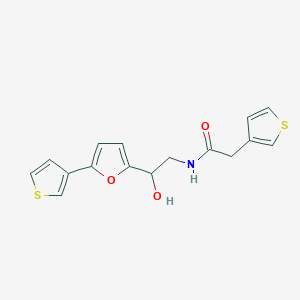
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a synthetic organic compound that features a 4-chlorophenyl group and a tetrahydroisoquinoline moiety linked by an acetamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with 4-chlorobenzyl chloride.
Acetamide Formation: The final step involves the acylation of the amine group on the tetrahydroisoquinoline with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrahydroisoquinoline moiety may mimic endogenous neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The 4-chlorophenyl group can enhance binding affinity and selectivity, while the acetamide linkage provides stability and solubility.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamide: Similar structure but with an ethanamide linkage.
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propionamide: Similar structure but with a propionamide linkage.
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)butanamide: Similar structure but with a butanamide linkage.
Uniqueness
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is unique due to its specific combination of the 4-chlorophenyl group and the tetrahydroisoquinoline moiety, which may confer distinct pharmacological properties and binding affinities compared to its analogs. The acetamide linkage also provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and stability.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-13-5-7-14(8-6-13)20-17(21)11-16-15-4-2-1-3-12(15)9-10-19-16/h1-8,16,19H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEIJTZTANOBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide](/img/structure/B2686672.png)
![2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686673.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2686681.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)
![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2686691.png)
